molecular formula C15H22N2O4S B4111055 1-(ethylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide

1-(ethylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide

Cat. No. B4111055
M. Wt: 326.4 g/mol
InChI Key: SWYNMPATDQFMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(ethylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The molecule also has an ethylsulfonyl group and a 2-methoxyphenyl group attached to it. The presence of these functional groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a six-membered piperidine ring, an ethylsulfonyl group, and a 2-methoxyphenyl group. The exact three-dimensional structure and the positions of these groups within the molecule would depend on the specific synthetic route used .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the piperidine ring might undergo reactions typical for amines, such as acylation or alkylation. The ethylsulfonyl group might participate in substitution reactions, and the 2-methoxyphenyl group could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and stability .

Mechanism of Action

Without specific experimental data or literature, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on how the molecule interacts with biological targets, which could be influenced by its size, shape, charge distribution, and the specific functional groups present .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The study of new compounds like “1-(ethylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide” is crucial for the development of new drugs and materials. Future research could focus on synthesizing the compound, studying its properties, and evaluating its biological activity .

properties

IUPAC Name

1-ethylsulfonyl-N-(2-methoxyphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-22(19,20)17-10-8-12(9-11-17)15(18)16-13-6-4-5-7-14(13)21-2/h4-7,12H,3,8-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYNMPATDQFMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196530
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(ethylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(ethylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(ethylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(ethylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(ethylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(ethylsulfonyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.